N-(2-methoxy-5-methylphenyl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-3-4-17(25-2)16(11-14)22-19(24)18(23)21-13-20(6-8-26-9-7-20)15-5-10-27-12-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUQTEBTDYMHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound with potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies.
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.4 g/mol
- CAS Number : 2309603-83-4
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of thiophene and oxane moieties suggests potential for modulation of signaling pathways relevant to cancer and other diseases.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives containing thiophene rings have shown cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, which are commonly used models for breast cancer research.
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | MCF-7 | 4.3 ± 0.11 | 19.3 |
| Compound B | MDA-MB-231 | 9.1 nM | 3.7 |
These results suggest that the compound may inhibit cell proliferation effectively while exhibiting selectivity towards cancerous cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays have been performed using the MTT assay to evaluate the viability of treated cells compared to untreated controls. The results demonstrated that the compound can significantly reduce cell viability in a dose-dependent manner.
Case Studies
- Study on Thiophene Derivatives : A study focusing on thiophene-containing compounds reported their ability to inhibit the growth of human fibrosarcoma tumor models in vivo. The lead compound exhibited an IC50 value of approximately 3 nM against specific tumor types, indicating strong potential for therapeutic use.
- Mechanistic Insights : Research into the mechanism of action revealed that similar compounds may exert their effects through inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGF/KDR pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, such as thiophene-containing heterocycles, amide linkers, or tetrahydropyran derivatives. Below is a detailed analysis:
Thiophene-Containing Heterocycles
- Compound 140 (4-{N-[(Thiophen-3-yl)methyl]-4-methylbenzensulfonamido}benzoesäure) :
This sulfonamide derivative includes a thiophen-3-ylmethyl group but lacks the ethanediamide linker and oxane ring. Its synthesis involves hydrolysis of an ethyl ester (using LiOH), yielding a carboxylic acid, which contrasts with the target compound’s amide-based synthesis . - P3T-DDTPA (Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline): A polymeric analog with a thiophen-3-yl group and extended π-conjugation.
Amide-Linked Derivatives
- However, the thiazolidinone ring introduces rigidity and electron-withdrawing effects absent in the target’s ethanediamide linker .
- 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid :
An isoxazole-thiophene hybrid with a carboxylic acid group. Its synthesis involves oxime formation and cyclization, differing from the target’s likely amidation steps. The absence of an oxane ring reduces steric complexity compared to the target compound .
Tetrahydropyran (Oxane) Derivatives
- The target compound’s 4-(thiophen-3-yl)oxane substituent likely requires similar refinement techniques .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s ethanediamide linker and sterically hindered oxane-thiophene group may require optimized coupling conditions (e.g., EDC/HOBt) or microwave-assisted synthesis to enhance yield, as seen in related amide syntheses .
- Spectroscopic Characterization : IR and NMR data (cf. ) would confirm the absence of C=O stretching in the oxane ring and validate the amide NH/CO signals (~1660 cm⁻¹, δ 7–8 ppm in ¹H-NMR) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
